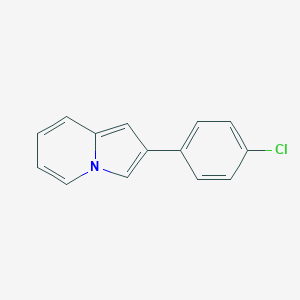

2-(4-Chlorophenyl)indolizine

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(4-chlorophenyl)indolizine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10ClN/c15-13-6-4-11(5-7-13)12-9-14-3-1-2-8-16(14)10-12/h1-10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUFKIZACGBFMPH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=CC(=CN2C=C1)C3=CC=C(C=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40323967 | |

| Record name | 2-(4-chlorophenyl)indolizine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40323967 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7496-73-3 | |

| Record name | 7496-73-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=405318 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(4-chlorophenyl)indolizine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40323967 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Spectroscopic and Synthetic Profile of 2-(4-Chlorophenyl)indolizine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data and a detailed experimental protocol for the synthesis of the heterocyclic compound 2-(4-Chlorophenyl)indolizine. The information presented is intended to support research and development activities in medicinal chemistry and materials science where the indolizine (B1195054) scaffold is a key structural motif.

Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. This information is critical for the structural elucidation and characterization of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR data provide detailed information about the chemical environment of the hydrogen and carbon atoms within the molecule, respectively. The data presented here is based on the analysis of 2-substituted indolizines.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 7.99 | d | 7.2 | H-5 |

| 7.63 | d | 9.1 | H-8 |

| 7.51 | d | 8.5 | H-2', H-6' |

| 7.37 | d | 8.5 | H-3', H-5' |

| 7.21 | s | H-1 | |

| 7.08 | ddd | 9.1, 6.6, 1.2 | H-7 |

| 6.75 | s | H-3 | |

| 6.73 | td | 6.8, 1.3 | H-6 |

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| 136.4 | C-2 |

| 134.1 | C-4' |

| 132.8 | C-1' |

| 129.0 | C-3', C-5' |

| 127.5 | C-2', C-6' |

| 122.9 | C-8a |

| 120.3 | C-5 |

| 118.8 | C-1 |

| 117.8 | C-7 |

| 112.0 | C-6 |

| 107.0 | C-3 |

| 106.3 | C-8 |

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule. The characteristic absorption bands for this compound are presented below.

Table 3: IR Spectroscopic Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3050 | Medium | Aromatic C-H stretch |

| ~1630 | Strong | C=C stretching (aromatic) |

| ~1590 | Strong | C=C stretching (aromatic) |

| ~1490 | Strong | C=C stretching (aromatic) |

| ~1090 | Strong | C-Cl stretch |

| ~830 | Strong | p-substituted benzene (B151609) C-H out-of-plane bend |

Note: The IR data is predicted based on characteristic frequencies for the functional groups present in the molecule.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight and elemental composition. The predicted mass spectral data for this compound is provided.

Table 4: Mass Spectrometry Data for this compound

| m/z | Ion |

| 227/229 | [M]⁺ (Molecular ion, showing isotopic pattern for Cl) |

| 192 | [M-Cl]⁺ |

| 165 | [M-C₂H₂Cl]⁺ |

Experimental Protocols

The synthesis of this compound can be achieved through a well-established method involving the reaction of a pyridinium (B92312) ylide with an appropriate precursor. The following protocol is a detailed methodology for its synthesis and purification.

Synthesis of this compound

This procedure involves a one-pot reaction that is efficient for the preparation of 2-arylindolizines.

Materials:

-

2-Picoline

-

2-Bromo-1-(4-chlorophenyl)ethan-1-one

-

Sodium bicarbonate (NaHCO₃)

-

Diethyl ether

-

Silica (B1680970) gel for column chromatography

-

Hexane

-

Ethyl acetate (B1210297)

Procedure:

-

Formation of the Pyridinium Salt: In a round-bottom flask, dissolve 2-picoline (1 equivalent) in ethanol. To this solution, add 2-bromo-1-(4-chlorophenyl)ethan-1-one (1 equivalent). Stir the mixture at room temperature for 24 hours. The formation of the pyridinium salt may be observed as a precipitate.

-

In situ Ylide Formation and Cycloaddition: After the formation of the pyridinium salt, add a saturated aqueous solution of sodium bicarbonate (3 equivalents) to the reaction mixture. Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 4-6 hours.

-

Work-up and Extraction: Once the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure. Add water to the residue and extract the product with diethyl ether (3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Purification: Remove the solvent under reduced pressure to obtain the crude product. Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient as the eluent to afford pure this compound.

-

Characterization: Confirm the identity and purity of the synthesized compound using NMR, IR, and MS spectroscopic techniques.

Mandatory Visualization

The following diagram illustrates the general workflow for the synthesis and characterization of this compound.

Crystal Structure of 2-(4-Chlorophenyl)indolizine: A Comprehensive Technical Analysis

Despite a thorough and extensive search of chemical and crystallographic databases, including the Cambridge Structural Database (CSDC), a definitive public record of the single-crystal X-ray diffraction analysis for 2-(4-Chlorophenyl)indolizine could not be located. Therefore, a detailed guide based on its specific crystal structure, as initially requested, cannot be provided at this time.

This document aims to provide researchers, scientists, and drug development professionals with a foundational understanding of the synthesis and general characteristics of this compound, alongside a generalized workflow for its crystal structure determination, should the compound be crystallized and analyzed in the future.

Synthesis and Characterization

The synthesis of 2-arylindolizine derivatives, such as this compound, is well-documented in the chemical literature. A common and effective method is the Tschitschibabin reaction. This reaction typically involves the alkylation of a pyridine (B92270) derivative with a halo-ketone, followed by a base-catalyzed intramolecular cyclization.

For the synthesis of this compound, the general procedure would be as follows:

-

Quaternization: Reaction of pyridine with 2-bromo-1-(4-chlorophenyl)ethan-1-one. This step forms the N-phenacylpyridinium bromide intermediate.

-

Cyclization: Treatment of the pyridinium (B92312) salt with a base, such as sodium bicarbonate or triethylamine. This induces an intramolecular aldol-type condensation, leading to the formation of the indolizine (B1195054) ring system.

The resulting this compound can be purified using standard techniques like column chromatography and its identity confirmed by spectroscopic methods such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

Hypothetical Experimental Protocol for Crystal Structure Analysis

Should a researcher successfully grow single crystals of this compound suitable for X-ray diffraction, the following experimental protocol would be a standard approach to determine its crystal structure.

Crystallization

Single crystals of this compound could be grown using various techniques, including:

-

Slow Evaporation: A solution of the compound in a suitable solvent (e.g., ethanol, acetone, or a mixture of solvents) is left undisturbed, allowing the solvent to evaporate slowly, leading to the formation of crystals.

-

Vapor Diffusion: A solution of the compound is placed in a small vial, which is then placed in a larger sealed container with a more volatile solvent in which the compound is less soluble. The vapor of the second solvent slowly diffuses into the first, reducing the solubility of the compound and promoting crystallization.

-

Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled, causing the solubility to decrease and crystals to form.

X-ray Data Collection

A suitable single crystal would be mounted on a goniometer head of a single-crystal X-ray diffractometer. The data collection process involves:

-

Crystal Screening: Initial X-ray diffraction images are taken to assess the quality of the crystal.

-

Unit Cell Determination: A short data collection run is performed to determine the unit cell parameters and the crystal system.

-

Full Data Collection: A complete dataset of diffraction intensities is collected by rotating the crystal in the X-ray beam. Data is typically collected at a low temperature (e.g., 100 K) to minimize thermal vibrations of the atoms.

Structure Solution and Refinement

The collected diffraction data is then used to solve and refine the crystal structure:

-

Data Reduction: The raw diffraction data is processed to correct for experimental factors and to obtain a set of unique structure factors.

-

Structure Solution: The initial positions of the atoms in the unit cell are determined using direct methods or Patterson methods.

-

Structure Refinement: The atomic positions and other parameters (e.g., thermal displacement parameters) are refined against the experimental data using least-squares methods to obtain the best possible fit.

Anticipated Data Presentation

If the crystal structure were determined, the quantitative data would be summarized in tables for clear comparison and analysis.

Table 1: Crystal Data and Structure Refinement for this compound (Hypothetical)

| Parameter | Value |

| Empirical formula | C₁₄H₁₀ClN |

| Formula weight | 227.69 |

| Temperature | 100(2) K |

| Wavelength | 0.71073 Å |

| Crystal system | To be determined |

| Space group | To be determined |

| Unit cell dimensions | a = TBD Å, α = 90°b = TBD Å, β = TBD°c = TBD Å, γ = 90° |

| Volume | TBD ų |

| Z | TBD |

| Density (calculated) | TBD Mg/m³ |

| Absorption coefficient | TBD mm⁻¹ |

| F(000) | TBD |

| Crystal size | TBD x TBD x TBD mm³ |

| Theta range for data collection | TBD to TBD° |

| Index ranges | TBD |

| Reflections collected | TBD |

| Independent reflections | TBD [R(int) = TBD] |

| Completeness to theta | TBD % |

| Absorption correction | TBD |

| Refinement method | Full-matrix least-squares on F² |

| Data / restraints / parameters | TBD / TBD / TBD |

| Goodness-of-fit on F² | TBD |

| Final R indices [I>2sigma(I)] | R1 = TBD, wR2 = TBD |

| R indices (all data) | R1 = TBD, wR2 = TBD |

| Largest diff. peak and hole | TBD and TBD e.Å⁻³ |

Table 2: Selected Bond Lengths (Å) and Angles (°) for this compound (Hypothetical)

| Bond | Length (Å) | Angle | Degree (°) |

| Cl(1)-C(4') | TBD | C(3)-C(2)-C(1') | TBD |

| N(4)-C(3) | TBD | C(5)-N(4)-C(8a) | TBD |

| N(4)-C(5) | TBD | C(2)-C(3)-N(4) | TBD |

| C(1)-C(2) | TBD | ... | ... |

| ... | ... | ... | ... |

Visualizations

In the absence of specific structural or signaling pathway data for this compound, a generalized workflow for crystal structure determination is presented below.

Caption: Generalized workflow for the synthesis and crystal structure determination of a small molecule.

Conclusion

While a detailed crystal structure analysis of this compound is not currently possible due to the absence of publicly available crystallographic data, this guide provides a framework for its synthesis and the standard procedures for its structural elucidation. The indolizine scaffold is of significant interest in medicinal chemistry, and a full understanding of the three-dimensional structure of derivatives like this compound would be invaluable for structure-activity relationship (SAR) studies and the rational design of new therapeutic agents. Future research that includes the crystallization and X-ray diffraction analysis of this compound would be a valuable contribution to the field.

Quantum Chemical Analysis of 2-(4-Chlorophenyl)indolizine: A Methodological Overview

For Researchers, Scientists, and Drug Development Professionals

Theoretical Framework: Density Functional Theory (DFT)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the structural, electronic, and spectroscopic properties of molecules like 2-(4-Chlorophenyl)indolizine. The B3LYP (Becke, three-parameter, Lee–Yang–Parr) hybrid functional is a widely used and reliable method for such investigations, often paired with a split-valence basis set such as 6-31G(d,p) or a more extensive one like 6-311++G(d,p) to achieve a balance between computational cost and accuracy.

Molecular Geometry Optimization

The initial step in a computational study is the optimization of the molecule's geometry to find its most stable conformation (a minimum on the potential energy surface). This process involves calculating the forces on each atom and iteratively adjusting their positions until these forces are negligible. The resulting optimized structure provides key data on bond lengths, bond angles, and dihedral angles. While specific data for this compound is not published, studies on related chlorophenyl derivatives utilize DFT methods to obtain these parameters. For instance, in studies of other heterocyclic compounds containing a 4-chlorophenyl group, the C-Cl bond length is a critical parameter for comparison with experimental X-ray diffraction data, should it be available.

Vibrational Analysis

Following geometry optimization, a frequency calculation is performed at the same level of theory. This analysis serves two primary purposes: to confirm that the optimized structure is a true energy minimum (indicated by the absence of imaginary frequencies) and to predict the molecule's vibrational spectra (Infrared and Raman). The calculated frequencies are often scaled by an empirical factor to better match experimental results, compensating for anharmonicity and the limitations of the theoretical model. The Potential Energy Distribution (PED) analysis is then used to assign the calculated vibrational modes to specific types of molecular motion, such as stretching, bending, and torsional vibrations.

Frontier Molecular Orbital (HOMO-LUMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's chemical reactivity and electronic properties. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap (ΔE = ELUMO - EHOMO) is a key indicator of chemical stability; a larger gap suggests higher stability and lower reactivity. These calculations are standard in the computational analysis of novel organic molecules and provide insights into potential reaction pathways and electronic transitions.

Natural Bond Orbital (NBO) Analysis

NBO analysis provides a detailed picture of the bonding and electronic structure of a molecule. It examines charge delocalization, hyperconjugative interactions, and the nature of the bonds between atoms. This method can quantify the stabilization energies associated with electron delocalization from occupied (donor) to unoccupied (acceptor) orbitals, offering a deeper understanding of intramolecular interactions that contribute to the molecule's overall stability. For instance, in related aromatic heterocyclic systems, NBO analysis is used to investigate the interactions between the lone pairs of heteroatoms and the antibonding orbitals of adjacent bonds.

Experimental Protocols for Characterization

The theoretical calculations are ideally validated against experimental data. For a molecule like this compound, the following experimental techniques would be essential for its characterization.

Synthesis and Crystallization

The synthesis of this compound would likely be followed by purification via column chromatography and recrystallization from a suitable solvent to obtain single crystals for X-ray diffraction analysis.

Spectroscopic Techniques

-

FT-IR and FT-Raman Spectroscopy: The experimental vibrational spectra are typically recorded for the solid sample. FT-IR spectra are often measured using KBr pellets, while FT-Raman spectra are obtained using a laser excitation source. The experimental wavenumbers are then compared with the scaled theoretical values to validate the computational model and assign the observed vibrational bands.

-

UV-Vis Spectroscopy: The electronic absorption spectrum is usually recorded in a suitable solvent (e.g., ethanol (B145695) or chloroform). The experimental absorption maxima (λmax) are compared with the results of Time-Dependent DFT (TD-DFT) calculations to understand the electronic transitions.

-

NMR Spectroscopy: 1H and 13C NMR spectra are fundamental for structural elucidation. The experimental chemical shifts, typically recorded in a deuterated solvent like CDCl3 or DMSO-d6, can be compared with theoretical chemical shifts calculated using the Gauge-Including Atomic Orbital (GIAO) method.

Data Presentation

In a typical research paper presenting quantum chemical calculations, the quantitative data would be summarized in tables for clarity and ease of comparison.

Table 1: Optimized Geometrical Parameters This table would list selected bond lengths (in Ångströms) and bond angles (in degrees) from the optimized molecular structure, often compared with available experimental (e.g., X-ray diffraction) data.

| Parameter | Calculated (B3LYP/6-311++G(d,p)) | Experimental (XRD) |

| C-Cl | Value | Value |

| C-N | Value | Value |

| C-C (ring) | Value | Value |

| ∠C-N-C | Value | Value |

| ∠C-C-Cl | Value | Value |

Note: As no specific study on this compound is available, this table is a template.

Table 2: Vibrational Wavenumbers and Assignments This table would present the calculated (scaled) and experimental vibrational frequencies (in cm-1) along with their assignments based on PED analysis.

| Calculated (Scaled) | Experimental (FT-IR) | Experimental (FT-Raman) | Assignment (PED) |

| Value | Value | Value | e.g., ν(C-H), δ(C-C-C) |

| Value | Value | Value | e.g., ν(C-Cl) |

Note: This table is a template as specific data for the target molecule is unavailable.

Table 3: Electronic Properties This table would summarize the calculated energies of the frontier molecular orbitals and related quantum chemical descriptors.

| Parameter | Value (eV) |

| EHOMO | Value |

| ELUMO | Value |

| Energy Gap (ΔE) | Value |

Note: A template table is provided due to the absence of published data.

Visualization of Computational Workflows and Concepts

Diagrams created using Graphviz (DOT language) can effectively illustrate the logical flow of a computational chemistry study and fundamental theoretical concepts.

The Advent of a Key Heterocycle: The Discovery and Initial Synthesis of 2-(4-Chlorophenyl)indolizine

A deep dive into the foundational synthesis of 2-(4-Chlorophenyl)indolizine, a significant scaffold in medicinal chemistry, reveals a classic application of the Tschitschibabin indolizine (B1195054) synthesis. This technical guide explores the historical context, detailed experimental protocols of its initial preparation, and the physicochemical properties that defined this novel compound.

Introduction

The indolizine nucleus, a bicyclic aromatic system containing a bridgehead nitrogen atom, has long been a subject of interest for synthetic and medicinal chemists due to its presence in various natural products and its diverse pharmacological activities. The introduction of an aryl substituent at the 2-position of the indolizine core has proven to be a particularly fruitful strategy in the development of novel therapeutic agents. This guide focuses on the discovery and seminal synthesis of a key member of this family: this compound. Its preparation is a textbook example of the Tschitschibabin reaction, a robust and enduring method for the construction of the indolizine scaffold.

The Tschitschibabin Reaction: A Cornerstone of Indolizine Synthesis

The initial synthesis of this compound is rooted in the fundamental principles of the Tschitschibabin (or Chichibabin) indolizine synthesis. This reaction, first reported by Aleksei Chichibabin in the early 20th century, provides a direct and efficient route to 2-substituted indolizines. The general mechanism involves two key steps:

-

Quaternization of a Pyridine Derivative: The synthesis commences with the reaction of a 2-alkylpyridine, typically 2-picoline (2-methylpyridine), with an α-halo ketone. This step forms a pyridinium (B92312) salt intermediate.

-

Base-Mediated Intramolecular Cyclization: The pyridinium salt is then treated with a base, which deprotonates the acidic methylene (B1212753) group of the former 2-alkyl substituent. This generates a pyridinium ylide, a reactive intermediate that undergoes an intramolecular aldol-type condensation, followed by dehydration, to yield the aromatic indolizine ring system.

This classical approach has remained a staple in heterocyclic chemistry for its reliability and the ready availability of starting materials.

Initial Synthesis of this compound

The first documented synthesis of this compound utilized the Tschitschibabin reaction, reacting 2-picoline with 2-bromo-1-(4-chlorophenyl)ethanone (also known as 4'-chloro-α-bromoacetophenone).

Experimental Protocol

Step 1: Synthesis of 1-(2-(4-chlorophenyl)-2-oxoethyl)-2-methylpyridin-1-ium bromide (Pyridinium Salt Formation)

-

Reagents:

-

2-Picoline (2-methylpyridine)

-

2-Bromo-1-(4-chlorophenyl)ethanone

-

Anhydrous solvent (e.g., acetone, diethyl ether, or ethanol)

-

-

Procedure:

-

Equimolar amounts of 2-picoline and 2-bromo-1-(4-chlorophenyl)ethanone were dissolved in a minimal amount of anhydrous solvent.

-

The reaction mixture was typically stirred at room temperature or gently heated under reflux for a period ranging from a few hours to overnight.

-

The formation of the pyridinium salt was often observed as a crystalline precipitate.

-

The solid product was collected by filtration, washed with cold anhydrous solvent to remove any unreacted starting materials, and dried under vacuum.

-

Step 2: Synthesis of this compound (Cyclization)

-

Reagents:

-

1-(2-(4-chlorophenyl)-2-oxoethyl)-2-methylpyridin-1-ium bromide

-

Aqueous solution of a base (e.g., sodium bicarbonate, sodium carbonate, or sodium hydroxide)

-

-

Procedure:

-

The pyridinium salt obtained in Step 1 was dissolved or suspended in water.

-

An aqueous solution of the base was added portion-wise to the mixture with vigorous stirring. The appearance of a precipitate or an oily layer indicated the formation of the indolizine.

-

The reaction mixture was stirred for a specified time at room temperature or with gentle heating to ensure complete cyclization.

-

The crude this compound was then isolated by filtration (if solid) or by extraction with an organic solvent (e.g., diethyl ether, dichloromethane).

-

The crude product was purified by recrystallization from a suitable solvent (e.g., ethanol, methanol, or hexane) to afford the pure compound.

-

Reaction Workflow

Caption: Synthetic workflow for the initial preparation of this compound.

Quantitative Data and Characterization

| Property | Observation |

| Appearance | Crystalline solid |

| Melting Point | A sharp and defined melting point would be expected |

| Solubility | Generally soluble in common organic solvents |

| Elemental Analysis | C, H, N, and Cl percentages consistent with C₁₄H₁₀ClN |

Modern spectroscopic data for this compound is available in various databases and would typically include:

| Spectroscopic Data | Key Features |

| ¹H NMR | Characteristic signals for the protons on the indolizine core and the chlorophenyl ring. |

| ¹³C NMR | Resonances corresponding to the carbon atoms of the bicyclic system and the substituted phenyl group. |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound, along with a characteristic isotopic pattern for the chlorine atom. |

| Infrared (IR) | Absorption bands typical for aromatic C-H and C=C stretching vibrations. |

Logical Relationship of the Tschitschibabin Synthesis

Physicochemical properties of 2-(4-Chlorophenyl)indolizine

An In-depth Technical Guide to the Physicochemical Properties of 2-(4-Chlorophenyl)indolizine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Indolizine (B1195054) and its derivatives are a significant class of nitrogen-containing heterocyclic compounds that are isomers of the well-known indole (B1671886) scaffold.[1][2] These compounds have garnered substantial interest in medicinal chemistry due to their wide array of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and enzymatic inhibitory properties.[1][3][4][5] The 2-arylindolizine core, in particular, is a privileged structure in drug discovery.

This technical guide focuses on the physicochemical properties of a specific derivative, this compound. Understanding these properties is paramount for drug development, as they fundamentally influence a compound's behavior, from its synthesis and formulation to its pharmacokinetic and pharmacodynamic profile. This document provides a summary of available data, detailed experimental protocols for key property determination, and logical workflows to guide researchers.

Core Physicochemical Properties

The fundamental physicochemical data for this compound are summarized below. While extensive experimental data for this specific molecule is not widely published, predicted values and data for related structures provide valuable insights.

| Property | Value | Source |

| Molecular Formula | C₁₄H₁₀ClN | [6][7] |

| Molecular Weight | 227.69 g/mol | [6][8] |

| Monoisotopic Mass | 227.05017 Da | [7] |

| Appearance | Indolizines with aryl groups are typically stable, crystalline solids.[9] | General |

| XlogP (Predicted) | 5.2 | [7] |

| Melting Point | Not specified in literature. | - |

| Boiling Point | Not specified in literature. | - |

| Solubility | Not specified in literature; expected to be poorly soluble in water based on high logP. | - |

| pKa | Not specified in literature; indolizines are known to be feebly basic.[9] | - |

Spectral Data for Structural Elucidation

While a full spectral dataset for this compound is not available in the provided search results, data for structurally similar compounds is accessible and crucial for identity confirmation post-synthesis. For instance, the ¹H NMR spectrum for the related compound 3-indolizinecarboxaldehyde, 2-(4-chlorophenyl)- is available and can provide reference points for signal assignments.[10] Mass spectrometry data is also available for related structures like 2,5-Bis(4-chlorophenyl)indolizine.[11]

Experimental Protocols and Workflows

Detailed and standardized methodologies are essential for the accurate and reproducible determination of physicochemical properties.

Melting Point Determination

The melting point is a critical indicator of a compound's purity.[12][13] A sharp melting range (typically 0.5-1.0°C) is characteristic of a pure crystalline compound, whereas impurities tend to depress and broaden the melting range.[12]

A common and effective method involves using a melting point apparatus like a Mel-Temp or a Thiele tube.[12]

-

Sample Preparation: A small amount of the dry, crystalline this compound is finely powdered. The open end of a glass capillary tube is pressed into the powder and tapped gently to pack a small column (2-3 mm) of the sample at the sealed bottom.[14][15]

-

Apparatus Setup: The packed capillary tube is placed into the heating block of the melting point apparatus alongside a calibrated thermometer.[12][13]

-

Heating: The apparatus is heated rapidly to about 10-15°C below the expected melting point. The heating rate is then reduced to a slow and steady 1-2°C per minute to ensure thermal equilibrium.[12][14]

-

Observation and Recording: The sample is observed through a magnifying lens. The temperature at which the first drop of liquid appears is recorded as the start of the melting range (T₁). The temperature at which the last crystal melts into a liquid is recorded as the end of the range (T₂).[14][15][16]

-

Purity Assessment: The sharpness of the range T₂ - T₁ provides an indication of purity.[12]

Solubility Determination

Solubility data is crucial for selecting appropriate solvents for reactions, purification (crystallization), and formulation. A qualitative classification scheme is often the first step.

This protocol systematically tests the solubility of the compound in a series of solvents to classify it based on its functional groups.[17][18][19]

-

Water Solubility: Add ~25 mg of the compound to 0.75 mL of deionized water in a test tube. Shake vigorously. If it dissolves, the compound is water-soluble. Test the resulting solution with litmus (B1172312) or pH paper to determine if it's acidic, basic, or neutral.[17][20]

-

5% NaOH Solubility: If insoluble in water, add ~25 mg of the compound to 0.75 mL of 5% aqueous NaOH. If it dissolves, it indicates the presence of a strong or weak acidic group.[17][18]

-

5% NaHCO₃ Solubility: If soluble in 5% NaOH, test a fresh sample in 5% aqueous NaHCO₃. Solubility in this weaker base suggests a strongly acidic functional group (e.g., a carboxylic acid).[17][18]

-

5% HCl Solubility: If insoluble in water and base, test solubility in 5% aqueous HCl. Solubility indicates the presence of a basic functional group, such as an amine.[17][18]

-

Concentrated H₂SO₄: If the compound is insoluble in all the above, its solubility in cold, concentrated sulfuric acid can be tested. Solubility here indicates the presence of functional groups that can be protonated by the strong acid (e.g., alkenes, ethers, ketones).[17]

pKa Determination

The acid dissociation constant (pKa) quantifies the acidity or basicity of a compound in a given solvent. It is a critical parameter for predicting a molecule's charge state at a given pH, which affects its solubility, membrane permeability, and receptor binding.

This is a highly accurate method for determining pKa. It involves titrating a solution of the compound with a strong acid or base and monitoring the pH change.[21]

-

Solution Preparation: Prepare a solution of this compound of known concentration in a suitable solvent system (e.g., an aqueous-organic mixture if water solubility is low).[22][23] Ensure the solution is free of dissolved CO₂, which can interfere with the results.[21]

-

Titration Setup: Place the solution in a jacketed beaker to maintain a constant temperature. Insert a calibrated pH electrode and a burette containing a standardized titrant (e.g., HCl for a basic compound).

-

Titration: Add small, precise increments of the titrant to the solution. After each addition, allow the pH reading to stabilize and record the pH and the volume of titrant added.

-

Data Analysis: Plot the recorded pH values against the volume of titrant added. This generates a titration curve.

-

pKa Calculation: The pKa is the pH at the half-equivalence point, which corresponds to the inflection point of the sigmoid-shaped titration curve.[24] At this point, the concentrations of the protonated and deprotonated forms of the compound are equal.

LogP (Partition Coefficient) Determination

The n-octanol/water partition coefficient (logP) is the standard measure of a compound's lipophilicity. It is a key predictor of drug absorption, distribution, metabolism, and excretion (ADME) properties. A positive logP value indicates higher lipophilicity (preference for the organic phase).[25]

This is the traditional and most widely recognized method for experimentally determining logP.[25]

-

Phase Preparation: Prepare a phosphate (B84403) buffer (e.g., pH 7.4) and saturate it with n-octanol. Separately, saturate n-octanol with the buffer. This pre-equilibration is crucial.[26]

-

Dissolution: Dissolve a precisely weighed amount of this compound in one of the phases (usually the one in which it is more soluble).

-

Partitioning: Combine known volumes of the n-octanol and aqueous phases in a separatory funnel or vial. Shake the mixture vigorously for a set period to allow the compound to partition between the two immiscible layers.

-

Separation: Allow the phases to separate completely. This can be aided by centrifugation.

-

Concentration Analysis: Carefully separate the two phases. Determine the concentration of the compound in each phase using a suitable analytical technique, such as HPLC with UV detection.[26][27]

-

Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the organic phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of this value.[25]

Biological Context and Research Workflow

Indolizine derivatives are actively investigated for a variety of therapeutic applications.[1][3] Research into a novel compound like this compound typically follows a logical progression from synthesis to biological evaluation.

Conclusion

This compound is a representative of the pharmacologically significant indolizine class of compounds. While specific experimental data for this molecule are sparse, its properties can be inferred from its structure and determined using the standardized protocols outlined in this guide. Its predicted high lipophilicity (XlogP 5.2) suggests low aqueous solubility and good potential for membrane permeability, characteristics that are critical to its evaluation as a potential therapeutic agent. The provided workflows offer a systematic framework for researchers to characterize this and other novel compounds, ensuring the generation of high-quality, reproducible data essential for advancing drug discovery and development projects.

References

- 1. Inhibitory activities of indolizine derivatives: a patent review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. jbclinpharm.org [jbclinpharm.org]

- 3. Recent progress in synthesis and bioactivity studies of indolizines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. iris.cnr.it [iris.cnr.it]

- 5. Functionalized Indolizines as Potential Anticancer Agents: Synthetic, Biological and In Silico Investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound | 7496-73-3 [chemicalbook.com]

- 7. PubChemLite - this compound (C14H10ClN) [pubchemlite.lcsb.uni.lu]

- 8. 2-(4-Chlorophenyl)-1H-indole | C14H10ClN | CID 220463 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. jbclinpharm.org [jbclinpharm.org]

- 10. dev.spectrabase.com [dev.spectrabase.com]

- 11. dev.spectrabase.com [dev.spectrabase.com]

- 12. chem.ucalgary.ca [chem.ucalgary.ca]

- 13. studylib.net [studylib.net]

- 14. youtube.com [youtube.com]

- 15. byjus.com [byjus.com]

- 16. pennwest.edu [pennwest.edu]

- 17. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 18. scribd.com [scribd.com]

- 19. chem.ucalgary.ca [chem.ucalgary.ca]

- 20. quora.com [quora.com]

- 21. m.youtube.com [m.youtube.com]

- 22. pubs.acs.org [pubs.acs.org]

- 23. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]

- 24. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 25. acdlabs.com [acdlabs.com]

- 26. agilent.com [agilent.com]

- 27. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

A Technical Guide to the Solubility and Stability Profiling of 2-(4-Chlorophenyl)indolizine

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical guide for evaluating the aqueous solubility and chemical stability of the novel compound 2-(4-Chlorophenyl)indolizine. As a critical component of early-stage drug development, a thorough understanding of these physicochemical properties is paramount for predicting bioavailability, formulating dosage forms, and establishing appropriate storage conditions. This guide outlines detailed experimental protocols for solubility assessment across various pH levels and for conducting forced degradation studies under hydrolytic, oxidative, photolytic, and thermal stress conditions as mandated by international regulatory guidelines. While specific experimental data for this compound is not publicly available, this paper presents standardized methodologies and data presentation formats to guide researchers in this characterization.

Introduction to this compound

Indolizine (B1195054) and its derivatives are an important class of nitrogen-containing heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their wide range of pharmacological activities. The parent indolizine is known to be sensitive to air and light; however, the introduction of a phenyl group at the 2-position, as in this compound, generally results in more stable, solid compounds.[1][2]

The specific compound, this compound (Figure 1), has a molecular formula of C₁₄H₁₀ClN and a molecular weight of 227.69 g/mol .[3][4] Its reported melting point is 248 °C.[3] Before this compound can be advanced through the drug development pipeline, a robust characterization of its solubility and stability is essential.

Figure 1: Chemical Structure of this compound

Solubility Determination

Aqueous solubility is a key determinant of a drug's absorption and bioavailability. The following section details a standard protocol for determining the thermodynamic solubility of this compound.

Experimental Protocol: Shake-Flask Solubility Assay

The shake-flask method is the gold standard for determining thermodynamic solubility.

Objective: To determine the equilibrium solubility of this compound in various aqueous media.

Materials:

-

This compound (solid, >99% purity)

-

Phosphate buffered saline (PBS), pH 7.4

-

Citrate buffer, pH 3.0

-

Borate buffer, pH 9.0

-

HPLC-grade water, acetonitrile (B52724), methanol

-

Orbital shaker with temperature control

-

Centrifuge

-

Calibrated HPLC-UV system

Methodology:

-

Preparation: Prepare stock solutions of the test buffers (pH 3.0, 7.4, 9.0).

-

Sample Addition: Add an excess amount of solid this compound to separate vials containing each buffer. The excess solid should be clearly visible.

-

Equilibration: Seal the vials and place them in an orbital shaker set to 25 °C (or 37 °C for physiological relevance) for 48-72 hours to ensure equilibrium is reached. A preliminary time-to-equilibrium study can confirm the required duration.

-

Phase Separation: After equilibration, allow the vials to stand to let coarse particles settle. Centrifuge the samples at a high speed (e.g., 14,000 rpm for 15 minutes) to pellet the remaining undissolved solid.

-

Sample Analysis: Carefully collect an aliquot from the clear supernatant. Dilute the supernatant with an appropriate mobile phase and quantify the concentration of the dissolved compound using a validated HPLC-UV method against a standard curve.

The workflow for this protocol is visualized in the diagram below.

Caption: Experimental workflow for the shake-flask solubility assay.

Data Presentation

Solubility data should be compiled into a clear, concise table. While experimental data is unavailable, a hypothetical summary is presented below for illustrative purposes.

Table 1: Hypothetical Aqueous Solubility of this compound at 25°C

| Medium | pH | Solubility (µg/mL) | Qualitative Classification |

| Citrate Buffer | 3.0 | 5.5 | Sparingly Soluble |

| Phosphate Buffered Saline (PBS) | 7.4 | 1.2 | Very Slightly Soluble |

| Borate Buffer | 9.0 | 0.8 | Practically Insoluble |

Based on USP solubility definitions.

Stability and Forced Degradation Studies

Forced degradation (or stress testing) is crucial for identifying potential degradation products and establishing the intrinsic stability of a drug substance.[5] These studies help develop stability-indicating analytical methods and inform formulation and packaging decisions.[6][7]

Experimental Protocol: Forced Degradation

Objective: To investigate the stability of this compound under various stress conditions as recommended by ICH guidelines.[5]

General Procedure:

-

Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent like acetonitrile or methanol.[8]

-

For each condition, dilute the stock solution into the stress medium.

-

After exposure, neutralize the samples (for acid and base hydrolysis) before analysis.[5]

-

Analyze all stressed samples, along with an unstressed control sample, by a stability-indicating HPLC method (e.g., HPLC-UV/DAD or LC-MS) to quantify the parent compound and detect any degradation products. The goal is to achieve 5-20% degradation.

Stress Conditions:

-

Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.

-

Base Hydrolysis: 0.1 M NaOH at 60°C for 8 hours.

-

Oxidative Degradation: 3% Hydrogen Peroxide (H₂O₂) at room temperature for 24 hours.[9]

-

Thermal Degradation: Store the solid compound at 70°C for 7 days.

-

Photolytic Degradation: Expose the solution to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).

The overall process for conducting these studies is outlined in the diagram below.

Caption: General workflow for forced degradation studies.

Data Presentation

Results from the forced degradation studies should be summarized to show the percentage of the parent compound remaining and the number of degradation products formed.

Table 2: Hypothetical Forced Degradation Data for this compound

| Stress Condition | Conditions | % Assay Remaining | No. of Degradation Products | Observations |

| Control | Room Temp, protected from light | 99.8 | 0 | No significant change. |

| Acid Hydrolysis | 0.1 M HCl, 60°C, 24h | 91.2 | 1 (major) | Stable to mild acid stress. |

| Base Hydrolysis | 0.1 M NaOH, 60°C, 8h | 78.5 | 2 (major), 1 (minor) | Significant degradation observed. |

| Oxidation | 3% H₂O₂, RT, 24h | 85.1 | 1 (major) | Susceptible to oxidation. |

| Thermal (Solid) | 70°C, 7 days | 99.5 | 0 | Highly stable as a solid to thermal stress. |

| Photostability | ICH Q1B light exposure | 94.3 | 1 (minor) | Minor degradation, may require protection from light. |

Conclusion

This guide provides a standardized framework for the systematic evaluation of the solubility and stability of this compound. The described protocols for the shake-flask solubility assay and comprehensive forced degradation studies are fundamental to the preclinical development of this compound. The data generated from these experiments will directly inform critical decisions regarding formulation development, analytical method validation, and the determination of storage requirements and shelf-life, thereby paving the way for its potential advancement as a therapeutic candidate.

References

- 1. jbclinpharm.org [jbclinpharm.org]

- 2. jbclinpharm.org [jbclinpharm.org]

- 3. This compound | 7496-73-3 [chemicalbook.com]

- 4. PubChemLite - this compound (C14H10ClN) [pubchemlite.lcsb.uni.lu]

- 5. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 7. ijrpp.com [ijrpp.com]

- 8. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 9. ijisrt.com [ijisrt.com]

Tautomerism in Substituted Indolizine Compounds: A Technical Guide for Drug Development

Abstract

Indolizine (B1195054), a significant N-fused heterocyclic scaffold, is a cornerstone in the development of novel therapeutics due to its diverse biological activities. The phenomenon of tautomerism in substituted indolizines plays a critical role in defining their physicochemical properties, receptor-binding affinities, and overall pharmacological profiles. This technical guide provides an in-depth exploration of tautomerism in indolizine derivatives, with a focus on keto-enol and annular tautomerism. It summarizes quantitative data on tautomeric equilibria, details the experimental and computational protocols for their characterization, and visualizes key mechanistic and workflow concepts. This document is intended for researchers, scientists, and drug development professionals to facilitate a deeper understanding and strategic utilization of indolizine tautomerism in medicinal chemistry.

Introduction to Indolizine and Tautomerism

Indolizine is an aromatic bicyclic compound consisting of a pyridine (B92270) ring fused to a pyrrole (B145914) ring.[1] This unique 10π-electron isoelectronic analog of indole (B1671886) is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1]

Tautomers are structural isomers of a chemical compound that readily interconvert.[2] This process, known as tautomerization, typically involves the migration of a proton, accompanied by a shift in the location of a double bond.[3] For substituted indolizines, two primary forms of tautomerism are of significant interest:

-

Keto-Enol Tautomerism: Occurs in indolizines substituted with a hydroxyl group, particularly at the C2 position, leading to an equilibrium between the enol (hydroxyindolizine) and keto (indolizinone) forms.

-

Annular Tautomerism: Involves the migration of a proton between the nitrogen atom and a carbon atom of the five-membered ring, particularly upon protonation or in certain substituted derivatives.[2]

The position of the tautomeric equilibrium is a subtle but critical factor, influenced by the electronic nature of substituents, solvent polarity, temperature, and pH. Understanding and controlling this equilibrium is paramount for rational drug design, as different tautomers can present distinct pharmacophores and physicochemical properties.

Fundamental Tautomeric Equilibria in Substituted Indolizines

Keto-Enol Tautomerism in 2-Hydroxyindolizines

The most studied form of tautomerism in the indolizine core involves derivatives bearing a hydroxyl group. For instance, 2-hydroxyindolizine can exist in equilibrium with its keto tautomer, 2(3H)-indolizinone. The stability of these forms is dictated by factors such as aromaticity, intramolecular hydrogen bonding, and solvent interactions. Analogous to the related 2-hydroxyquinoline (B72897) system, the keto form is often the more stable and predominant tautomer in most environments.[4]

Annular Tautomerism in Acyl Indolizines

Indolizines substituted with acyl groups can exhibit a form of annular tautomerism, existing in equilibrium between different prototropic forms. For example, a 1-acylindolizine can, in principle, exist in equilibrium with its 3H-indolizinium tautomer. The position of this equilibrium is highly dependent on the nature of the acyl substituent and the surrounding medium.

Influence of Substituents and Solvents on Tautomeric Equilibrium

The electronic properties of substituents on the indolizine ring and the polarity of the solvent play a crucial role in determining the favored tautomeric form.

Substituent Effects

The tautomeric equilibrium in substituted heterocycles can be finely tuned by the electronic nature of the substituents.[5] In systems analogous to indolizine, such as 1-benzamidoisoquinolines, a clear correlation between the Hammett substituent constant and the tautomeric ratio has been demonstrated.[5][6]

-

Electron-Donating Groups (EDGs): Substituents like -OCH₃ or -N(CH₃)₂ on the indolizine core can increase the electron density of the ring system. In the case of keto-enol tautomerism, EDGs may stabilize the enol form by enhancing the acidity of the hydroxyl proton, though the overall effect can be complex.

-

Electron-Withdrawing Groups (EWGs): Groups such as -NO₂ or -CN decrease the electron density of the ring. For keto-enol systems, EWGs tend to favor the keto form by increasing the acidity of the α-carbon protons. In a study of 1-benzamidoisoquinoline derivatives, the amide (keto-like) form's population ranged from 74% with a strong EDG to 38% with a strong EWG.[5]

Solvent Effects

The polarity and hydrogen-bonding capability of the solvent significantly impact the tautomeric equilibrium.

-

Polar Protic Solvents (e.g., Water, Ethanol): These solvents can form hydrogen bonds with both tautomers, potentially stabilizing the more polar form. For keto-enol equilibria, the keto form is often more polar and is thus favored in polar solvents.

-

Apolar Solvents (e.g., Cyclohexane, CCl₄): In apolar environments, intramolecular hydrogen bonding within the enol tautomer can become a dominant stabilizing factor, shifting the equilibrium towards the enol form.

Quantitative Analysis of Tautomeric Equilibria

The precise quantification of tautomer ratios is essential for structure-activity relationship (SAR) studies. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for this purpose. The ratio is determined by integrating the signals corresponding to unique protons or carbons in each tautomer.

Disclaimer: The following tables present illustrative quantitative data for hypothetical substituted 2-hydroxyindolizines. The trends are based on established principles and data from analogous heterocyclic systems, as specific comprehensive data for indolizines is not widely available in the literature.

Table 1: Influence of Substituents on Keto-Enol Equilibrium of 7-Substituted 2-Hydroxyindolizines in DMSO-d₆

| Substituent (at C7) | R Group | Hammett Constant (σₚ) | % Keto Tautomer | % Enol Tautomer | KT ([Enol]/[Keto]) |

| Methoxy | -OCH₃ | -0.27 | 85 | 15 | 0.176 |

| Methyl | -CH₃ | -0.17 | 88 | 12 | 0.136 |

| Hydrogen | -H | 0.00 | 92 | 8 | 0.087 |

| Chloro | -Cl | 0.23 | 95 | 5 | 0.053 |

| Cyano | -CN | 0.66 | 98 | 2 | 0.020 |

| Nitro | -NO₂ | 0.78 | >99 | <1 | <0.01 |

Table 2: Influence of Solvent on Tautomeric Equilibrium of 2-Hydroxy-7-nitroindolizine

| Solvent | Dielectric Constant (ε) | % Keto Tautomer | % Enol Tautomer | KT ([Enol]/[Keto]) |

| Cyclohexane-d₁₂ | 2.0 | 75 | 25 | 0.333 |

| Chloroform-d | 4.8 | 88 | 12 | 0.136 |

| Acetone-d₆ | 21.0 | 96 | 4 | 0.042 |

| DMSO-d₆ | 47.0 | >99 | <1 | <0.01 |

| Water (D₂O) | 80.1 | >99 | <1 | <0.01 |

Experimental and Computational Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the primary experimental technique for the unambiguous identification and quantification of tautomers in solution.

Protocol for ¹H NMR Analysis:

-

Sample Preparation: Dissolve 5-10 mg of the substituted indolizine compound in 0.6 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a standard 5 mm NMR tube.

-

Instrumentation: Utilize a high-field NMR spectrometer (400 MHz or higher) for optimal signal dispersion.

-

Data Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum at a controlled temperature (e.g., 298 K).

-

Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T₁ relaxation time of the protons being integrated to ensure accurate quantification.

-

-

Data Analysis:

-

Identify distinct, well-resolved signals corresponding to each tautomer. For keto-enol systems, these may include the N-H proton of the keto form and the O-H proton of the enol form, or protons on the heterocyclic ring with different chemical shifts.

-

Carefully integrate the selected signals.

-

Calculate the percentage of each tautomer using the formula: % Tautomer A = (Integral_A / (Integral_A + Integral_B)) * 100.

-

Computational Chemistry

Quantum mechanical calculations are invaluable for predicting the relative stabilities of tautomers and complementing experimental data.

Protocol for DFT Calculations:

-

Software: Use a quantum chemistry software package like Gaussian, ORCA, or Spartan.

-

Model Building: Construct the 3D structures of all relevant tautomers of the substituted indolizine.

-

Methodology:

-

Perform geometry optimization and frequency calculations for each tautomer in the gas phase using a suitable level of theory (e.g., B3LYP functional with a 6-311++G(d,p) basis set).

-

Confirm that the optimized structures are true minima by ensuring the absence of imaginary frequencies.

-

To model solvent effects, perform additional optimizations using a continuum solvation model such as the Polarizable Continuum Model (PCM).

-

-

Energy Analysis:

-

Calculate the relative Gibbs free energies (ΔG) of the tautomers in the gas phase and in solution.

-

The tautomeric equilibrium constant (KT) can be estimated from the difference in Gibbs free energy (ΔG) using the equation: ΔG = -RT ln(KT).

-

Implications for Drug Development

The tautomeric state of an indolizine-based drug candidate can profoundly affect its:

-

Receptor Binding: Different tautomers present distinct hydrogen bond donor/acceptor patterns and overall shape, leading to different binding affinities and selectivities.

-

Physicochemical Properties: Tautomers can have different pKa values, lipophilicity (logP), and solubility, which in turn affect absorption, distribution, metabolism, and excretion (ADME) properties.

-

Intellectual Property: The specific tautomeric form of a compound can be a key aspect of patent claims.

Therefore, a thorough characterization of the tautomeric landscape of any lead indolizine compound is not merely an academic exercise but a critical step in the drug discovery and development pipeline.

Conclusion

Tautomerism in substituted indolizine compounds is a multifaceted phenomenon with significant implications for their application as therapeutic agents. The equilibrium between different tautomeric forms is governed by a delicate interplay of substituent electronics, solvent effects, and other environmental factors. By employing a combination of high-resolution NMR spectroscopy and quantum mechanical calculations, researchers can quantitatively assess and predict tautomeric preferences. This in-depth understanding is crucial for the rational design of indolizine derivatives with optimized pharmacological profiles, ultimately accelerating the development of new and effective medicines.

References

- 1. Organocatalytic C3-functionalization of indolizines: synthesis of biologically important indolizine derivatives - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. Tautomer - Wikipedia [en.wikipedia.org]

- 3. tgc.ac.in [tgc.ac.in]

- 4. benchchem.com [benchchem.com]

- 5. Tautomeric Equilibrium in 1-Benzamidoisoquinoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Tautomeric Equilibrium in 1-Benzamidoisoquinoline Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Electronic Properties of 2-Arylindolizine Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core electronic properties of 2-arylindolizine derivatives. Indolizine (B1195054), a nitrogen-containing heterocyclic compound, and its derivatives are of significant interest in medicinal and materials chemistry due to their unique photophysical and electrochemical characteristics.[1] These properties make them suitable for applications such as organic light-emitting devices (OLEDs), dye-sensitized solar cells (DSSCs), and fluorescent probes for bioimaging.[1][2] This document details their synthesis, summarizes their key electronic and photophysical data in tabular format, provides methodologies for crucial experiments, and visualizes essential workflows and processes.

Synthesis of 2-Arylindolizine Derivatives

The synthesis of the indolizine core can be approached in several ways, often starting from pyridine (B92270) or pyrrole (B145914) derivatives.[3][4] A common and effective method for preparing 2-arylindolizines is the Chichibabin reaction, which involves the ring closure of quaternary pyridinium (B92312) salts.[3] Other methods include transition metal-catalyzed reactions, such as palladium-catalyzed carbonylative cyclization, and 1,3-dipolar cycloaddition reactions of pyridinium ylides.[1]

A general synthetic route to 2-arylindolizine derivatives is outlined below:

-

Step 1: Quaternization of Pyridine: A substituted pyridine reacts with an α-halo ketone to form a pyridinium salt.

-

Step 2: 1,3-Dipolar Cycloaddition: The pyridinium salt is treated with a base to form a pyridinium ylide in situ. This ylide then undergoes a 1,3-dipolar cycloaddition with an alkyne, followed by oxidation, to yield the 2-arylindolizine core.

Electronic and Photophysical Properties

The electronic properties of 2-arylindolizine derivatives are highly tunable and depend on the nature and position of substituents on both the indolizine core and the 2-aryl group. These properties are typically investigated using UV-Vis absorption spectroscopy, fluorescence spectroscopy, and electrochemical methods like cyclic voltammetry.

The photophysical properties, including absorption and emission wavelengths, molar absorptivity, and fluorescence quantum yield, are crucial for applications in optoelectronics and as fluorescent probes.[2]

| Derivative Class | Substituent (R) | λ_abs (nm) | ε (10⁴ M⁻¹ cm⁻¹) | λ_em (nm) | Quantum Yield (Φ_F) | Stokes Shift (cm⁻¹) | Solvent | Ref. |

| 2-Aryl-5-carbonylindolizines | 4-CN | 363 - 415 | - | 485 - 548 | 0.04 - 0.39 | 3,600 - 25,000 | Methanol, DMSO | [2] |

| 1,2-Diphenylindolizine (B8516138) Derivatives | Various aryl | - | - | ~450 | - | - | Solution & Thin Film | [5] |

| Indolizino[1,2-b]quinole Derivatives | -CN | - | - | - | Highest in series | - | Acetonitrile | [6] |

| Indolizino[1,2-b]quinole Derivatives | -COOH | - | - | - | - | - | Acetonitrile | [6] |

Note: This table summarizes reported ranges and highlights key findings. Specific values are highly dependent on the exact molecular structure.

Cyclic voltammetry is employed to study the redox behavior of these molecules, providing information about their HOMO and LUMO energy levels. These parameters are vital for designing materials for organic electronics.[5][7] The electrochemical behavior is sensitive to substituents at various positions on the indolizine ring.[7] For instance, electron-donating groups generally lead to lower oxidation potentials, while electron-withdrawing groups result in higher oxidation potentials.[7] Some indolizine derivatives exhibit reversible one-electron oxidation processes.[7]

| Derivative Class | Key Feature | E° (Oxidation/Reduction) | Behavior | Ref. |

| General Indolizine Derivatives | Substituent Effects | Correlates with Hammett parameters | Reversible/Irreversible | [7] |

| Indolizino[1,2-b]quinole Derivatives | Acceptor Groups (-CN, -COOH) | Shifted reduction potentials | Two diffusion-controlled redox processes | [6] |

| 1,2-Diphenylindolizine Derivatives | - | Band Gaps: 3.1-3.4 eV | - | [5] |

Experimental Protocols

Detailed methodologies are essential for the reproducible synthesis and characterization of 2-arylindolizine derivatives.

This protocol describes a common method for synthesizing 2-arylindolizines via a 1,3-dipolar cycloaddition reaction.

-

Preparation of the Pyridinium Ylide: To a solution of the appropriate pyridinium salt (1 mmol) in a suitable solvent like dichloromethane, an equimolar amount of a base (e.g., triethylamine) is added. The mixture is stirred at room temperature for 30 minutes to generate the pyridinium ylide.

-

Cycloaddition Reaction: The desired dipolarophile, such as an activated alkyne (e.g., dimethyl acetylenedicarboxylate, 1.2 mmol), is added to the reaction mixture. The reaction is then stirred, often at elevated temperatures, for several hours until completion (monitored by TLC).

-

Work-up and Purification: The solvent is removed under reduced pressure. The resulting crude product is then purified by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to yield the pure 2-arylindolizine derivative.

-

Characterization: The structure of the synthesized compound is confirmed using spectroscopic techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

This protocol outlines the measurement of the UV-Vis absorption spectrum of a 2-arylindolizine derivative.

-

Sample Preparation: A stock solution of the 2-arylindolizine derivative is prepared in a spectroscopic grade solvent (e.g., acetonitrile, dichloromethane) at a concentration of approximately 10⁻³ M. A series of dilutions are then made to obtain solutions with concentrations in the range of 10⁻⁵ to 10⁻⁶ M.

-

Instrumentation: A dual-beam UV-Vis spectrophotometer is used for the measurements. A cuvette containing the pure solvent is used as a reference.

-

Measurement: The absorbance of each diluted solution is measured over a relevant wavelength range (e.g., 200-800 nm).

-

Data Analysis: The wavelength of maximum absorption (λ_abs) is determined from the spectrum. The molar absorptivity (ε) can be calculated using the Beer-Lambert law (A = εcl), where A is the absorbance, c is the concentration, and l is the path length of the cuvette.

This protocol describes the measurement of fluorescence emission spectra and the determination of the fluorescence quantum yield (Φ_F) using the comparative method.[8]

-

Sample Preparation: Solutions of the test compound and a well-characterized fluorescence standard (e.g., quinine (B1679958) sulfate (B86663) in 0.1 M H₂SO₄) are prepared. The concentrations are adjusted so that the absorbance of both the sample and the standard are identical (typically < 0.1) at the same excitation wavelength.[8]

-

Instrumentation: A spectrofluorometer is used to record the emission spectra.

-

Measurement: The fluorescence emission spectrum of both the test sample and the standard are recorded under identical experimental conditions (excitation wavelength, slit widths).

-

Data Analysis: The integrated fluorescence intensity of both the sample and the standard are calculated. The fluorescence quantum yield of the sample (Φ_F,sample) is then calculated using the following equation:

Φ_F,sample = Φ_F,std * (I_sample / I_std) * (n_sample² / n_std²)

where Φ_F,std is the known quantum yield of the standard, I is the integrated fluorescence intensity, and n is the refractive index of the solvent.[9]

This protocol details the electrochemical characterization of a 2-arylindolizine derivative using cyclic voltammetry.

-

Sample Preparation: A solution of the 2-arylindolizine derivative (typically 1-5 mM) is prepared in an appropriate solvent (e.g., acetonitrile) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium (B224687) hexafluorophosphate, TBAPF₆).

-

Instrumentation: A three-electrode electrochemical cell is used, consisting of a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).[6] The cell is connected to a potentiostat.

-

Measurement: The solution is deoxygenated by bubbling with an inert gas (e.g., argon) for several minutes. The potential is then swept between set limits, and the resulting current is measured. A ferrocene/ferrocenium (Fc/Fc⁺) redox couple is often used as an internal standard.

-

Data Analysis: The cyclic voltammogram (a plot of current vs. potential) is analyzed to determine the oxidation and reduction peak potentials. These potentials provide information about the HOMO and LUMO energy levels of the molecule.

Visualizations

The following diagrams, created using the DOT language, illustrate key workflows and concepts related to the study of 2-arylindolizine derivatives.

Caption: Workflow for Synthesis and Characterization.

References

- 1. Recent advances in the synthesis of indolizines and their π-expanded analogues - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C6OB00985A [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis and photophysical properties of 1,2-diphenylindolizine derivatives: fluorescent blue-emitting materials for organic light-emitting device - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. chem.uci.edu [chem.uci.edu]

- 9. nvlpubs.nist.gov [nvlpubs.nist.gov]

The Intriguing World of Substituted Indolizines: A Technical Guide to Their Fluorescence Properties

For Researchers, Scientists, and Drug Development Professionals

Indolizine (B1195054), a nitrogen-containing heterocyclic aromatic compound, has emerged as a privileged scaffold in the development of novel fluorescent probes and materials. Its unique electronic structure and amenability to substitution allow for the fine-tuning of its photophysical properties, leading to a diverse palette of fluorophores with applications ranging from biological imaging to organic light-emitting diodes (OLEDs). This technical guide provides an in-depth exploration of the fluorescence properties of substituted indolizines, summarizing key quantitative data, detailing experimental protocols, and visualizing fundamental concepts.

Core Principles: Structure-Fluorescence Relationships

The fluorescence of indolizine derivatives is governed by the nature and position of substituents on the core structure. Electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) strategically placed on the indolizine ring can modulate the intramolecular charge transfer (ICT) character of the molecule, thereby influencing its absorption and emission wavelengths, quantum yield, and Stokes shift.[1][2][3]

A notable example is the "Seoul-Fluor" platform, a systematically studied indolizine-based fluorescent scaffold. In this system, substituents at the C-7 and C-9 positions dramatically alter the emission wavelength, enabling a predictable tuning across the visible spectrum from blue to red (420–613 nm).[2][4] Generally, increasing the electron-donating strength of a substituent at one end of the conjugated system and the electron-withdrawing strength at the other end leads to a red-shift in both absorption and emission spectra due to a smaller HOMO-LUMO energy gap.[1][3]

Quantitative Photophysical Data

The following tables summarize the key photophysical properties of various substituted indolizines reported in the literature. These values highlight the remarkable tunability of this class of fluorophores.

Table 1: Photophysical Properties of 3,7-Disubstituted Indolizine Derivatives [2][3]

| Compound | R1 Substituent (Position 3) | R2 Substituent (Position 7) | Absorption Max (λ_abs, nm) | Emission Max (λ_em, nm) | Stokes Shift (nm) | Quantum Yield (Φ_F) |

| 6 | Phenyl | COOEt | 390 | 462 | 72 | 0.45 |

| 7 | p-Tolyl | COOEt | 392 | 463 | 71 | 0.51 |

| 8 | p-Methoxyphenyl | COOEt | 392 | 464 | 72 | 0.48 |

| 9 | p-(N,N-Dimethylamino)phenyl | COOEt | 425 | 533 | 108 | 0.61 |

| 10 | p-Fluorophenyl | COOEt | 390 | 462 | 72 | 0.39 |

| 11 | p-Formylphenyl | COOEt | 398 | 492 | 94 | 0.11 |

| 12 | p-Cyanophenyl | COOEt | 398 | 490 | 92 | 0.12 |

| 13 | Phenyl | H | 385 | 468 | 83 | 0.25 |

| 14 | p-(N,N-Dimethylamino)phenyl | H | 410 | 510 | 100 | 0.35 |

| 15 | p-(N,N-Dimethylamino)phenyl | Acetyl | 450 | 560 | 110 | 0.28 |

| 16 | p-(N,N-Dimethylamino)phenyl | Aldehyde | 465 | 580 | 115 | 0.15 |

Table 2: Photophysical Properties of Selected Indolizine-Based Compounds in Different Solvents [5][6]

| Compound | Solvent | Excitation Max (λ_ex, nm) | Emission Max (λ_em, nm) | Stokes Shift (nm) | Quantum Yield (Φ_F) |

| 1-Methyl-2-phenylindolizine derivative | Carbon Tetrachloride | 400 | 453 | 53 | 0.0451 |

| Dioxane | 400 | 458 | 58 | 0.0064 | |

| DMSO | 409 | 461 | 52 | 0.0047 | |

| 7-[1-(2-pyridyl)vinyl]indolizine | DMSO | 409 | 461 | 52 | 0.0047 |

| Carbon Tetrachloride | 400 | 453 | 53 | 0.0451 | |

| Dioxane | 400 | 458 | 58 | 0.0064 |

Experimental Protocols

Detailed methodologies are crucial for the synthesis and characterization of these fluorescent molecules. Below are representative protocols for key experiments.

Synthesis of Substituted Indolizines

The synthesis of substituted indolizines can be achieved through various methods, with the 1,3-dipolar cycloaddition reaction of pyridinium (B92312) ylides with activated alkynes or alkenes being a common and versatile approach.[7][8]

General Procedure for the Synthesis of 3,7-Disubstituted Indolizines via Suzuki-Miyaura Coupling: [2]

-

Preparation of the Brominated Indolizine Core: Synthesize the appropriate 3-bromo-indolizine-7-carboxylate intermediate.

-

Suzuki-Miyaura Coupling:

-

To a solution of the 3-bromo-indolizine-7-carboxylate (1.0 mmol) in water (3 mL), add the desired arylboronic acid (1.1 mmol), K₂CO₃ (2.5 mmol), tetrabutylammonium (B224687) bromide (TBAB, 1.0 mmol), and Pd(OAc)₂ (0.02 mmol).

-

Stir the reaction mixture at 70 °C for 2 hours.

-

After cooling to room temperature, extract the crude mixture twice with ethyl acetate.

-

Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the residue by silica (B1680970) gel column chromatography to obtain the desired 3-aryl-indolizine-7-carboxylate.

-

Measurement of Photophysical Properties

Accurate determination of the photophysical properties is essential for evaluating the performance of a fluorophore.

Protocol for Determining Absorption and Emission Spectra and Quantum Yield: [6]

-

Sample Preparation: Prepare dilute solutions of the indolizine derivative in spectrophotometric grade solvents (e.g., DMSO, ethanol, dichloromethane) with an absorbance of less than 0.1 at the excitation wavelength to minimize inner filter effects.

-

Absorption Spectroscopy: Record the UV-Visible absorption spectra using a spectrophotometer to determine the maximum absorption wavelength (λ_abs).

-

Fluorescence Spectroscopy:

-

Record the fluorescence emission spectra using a spectrofluorometer. Excite the sample at its λ_abs. The wavelength of maximum emission intensity is the λ_em.

-

The Stokes shift is calculated as the difference between λ_em and λ_abs.

-

-

Quantum Yield (Φ_F) Determination (Relative Method):

-

Use a well-characterized standard with a known quantum yield (e.g., quinine (B1679958) sulfate (B86663) in 0.1 M H₂SO₄, Φ_F = 0.54).

-

Measure the integrated fluorescence intensity and the absorbance at the excitation wavelength for both the sample and the standard.

-

Calculate the quantum yield of the sample using the following equation: Φ_sample = Φ_std * (I_sample / I_std) * (A_std / A_sample) * (n_sample² / n_std²) where Φ is the quantum yield, I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.

-

Cellular Imaging with Indolizine-Based Probes

The low toxicity and bright fluorescence of many indolizine derivatives make them excellent candidates for live-cell imaging.[5][9]

Generalized Protocol for Staining Live Cells: [5]

-

Cell Culture: Grow cells to the desired confluency on coverslips or in imaging-compatible plates.

-

Preparation of Staining Solution: Prepare a working solution of the indolizine-based fluorescent probe by diluting a high-concentration stock solution (e.g., 1-10 mM in DMSO) in the appropriate cell culture medium to a final concentration in the range of 1-10 µM.

-

Staining:

-

Aspirate the culture medium from the cells.

-

Add the staining solution to the cells and incubate for 15-60 minutes at 37 °C, protected from light. The optimal incubation time and probe concentration should be determined experimentally.

-

-

Washing: Aspirate the staining solution and wash the cells two to three times with fresh culture medium or phosphate-buffered saline (PBS) to remove any unbound probe.

-

Imaging: Add fresh culture medium to the cells and image using a fluorescence microscope equipped with the appropriate filter sets for the excitation and emission wavelengths of the probe.

Visualizing Concepts and Workflows

Graphical representations are invaluable for understanding the relationships between structure and properties, as well as experimental procedures.

Caption: Workflow for the synthesis, characterization, and application of substituted indolizine fluorescent probes.

Caption: Intramolecular Charge Transfer (ICT) mechanism in substituted indolizines.

Future Directions

The field of substituted indolizines continues to evolve, with ongoing research focused on the development of probes with even more desirable properties, such as longer emission wavelengths for deep-tissue imaging, larger Stokes shifts to minimize self-quenching, and enhanced sensitivity to specific biological analytes.[10][11] The rational design principles established through systematic studies of structure-property relationships will undoubtedly accelerate the discovery of next-generation fluorophores based on the versatile indolizine scaffold. The continued exploration of their synthetic accessibility and photophysical properties will further solidify their importance in chemical biology, materials science, and drug discovery.[7][12]

References